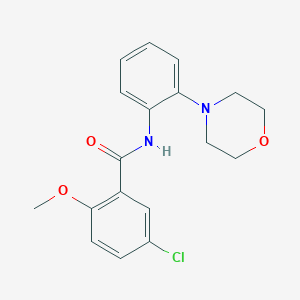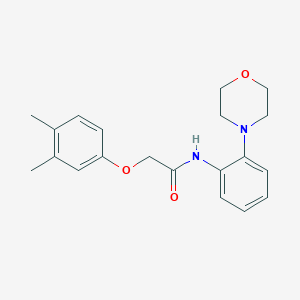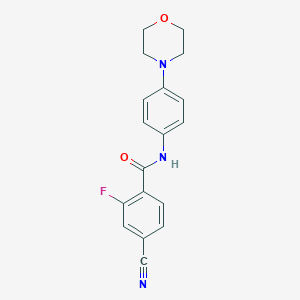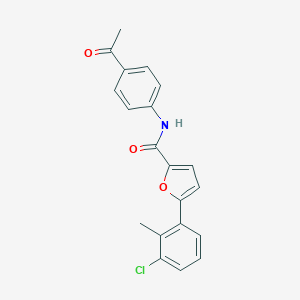![molecular formula C20H23N3O2S B252833 N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea](/img/structure/B252833.png)
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea, commonly known as PPPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPPT is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of PPPT is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and proliferation. PPPT has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. PPPT has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
PPPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). PPPT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PPPT in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit angiogenesis. However, the limitations of using PPPT in lab experiments include its potential toxicity and lack of selectivity for specific targets.
Orientations Futures
There are several future directions for research on PPPT. One area of research is to further elucidate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another area of research is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further studies on the toxicity and safety of PPPT, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
PPPT can be synthesized through a multistep process involving the reaction of phenoxyacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(1-piperidinyl)aniline. The final step involves the reaction of the resulting amide with ammonium thiocyanate to yield PPPT.
Applications De Recherche Scientifique
PPPT has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. PPPT has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea |
|---|---|
Formule moléculaire |
C20H23N3O2S |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-phenoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C20H23N3O2S/c24-19(15-25-18-7-3-1-4-8-18)22-20(26)21-16-9-11-17(12-10-16)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H2,21,22,24,26) |
Clé InChI |
NRQKFBDXTKJYOJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methylphenyl]-2-furamide](/img/structure/B252752.png)
![N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B252753.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B252755.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B252756.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B252758.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B252762.png)
![N-{4-[(2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252763.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B252767.png)

![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4-dichloro-benzamide](/img/structure/B252771.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B252772.png)